molecular formula C11H7F3O3 B11867448 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 156909-16-9

6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B11867448
CAS No.: 156909-16-9
M. Wt: 244.17 g/mol
InChI Key: ISEHAGBHPLTWSM-UHFFFAOYSA-N
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Description

6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a chromone derivative characterized by a chromen-4-one scaffold with a methoxy group at position 6 and a trifluoromethyl (-CF₃) group at position 2 (Figure 1). Chromones are oxygen-containing heterocycles widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent influences electronic and steric properties, modulating interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-hydroxyacetophenone with trifluoroacetic anhydride in the presence of a base can yield the desired chromone derivative. The reaction typically requires refluxing in an organic solvent such as toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromone to dihydrochromone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydrochromones, and various substituted chromones, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of chromone derivatives, including 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one. This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that chromone derivatives exhibit selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism involves the induction of apoptosis and modulation of key proteins involved in cell cycle regulation, such as P53 and BAX .

2. Enzyme Inhibition

Chromones are known for their ability to inhibit enzymes associated with cancer progression. Specifically, this compound has been evaluated for its inhibitory effects on SIRT2, an enzyme implicated in aging and cancer . The inhibition of SIRT2 may lead to potential therapeutic strategies for age-related diseases and certain cancers.

3. Antifungal Properties

In addition to anticancer activity, chromone derivatives have shown antifungal properties. For example, a series of compounds derived from chromones exhibited potent activity against various Candida strains, suggesting that this compound could be explored as a potential antifungal agent .

Agricultural Science Applications

1. Phytopathogenic Fungal Inhibition

The compound has been investigated for its antifungal activity against phytopathogenic fungi. Research indicates that derivatives of chromones can inhibit the growth of harmful fungi in agricultural settings, thereby protecting crops from disease . This application is crucial for developing environmentally friendly fungicides.

2. Natural Product Synthesis

This compound serves as a precursor in the synthesis of various bioactive compounds that can enhance plant resistance to pathogens or pests, contributing to sustainable agricultural practices .

Material Science Applications

1. Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The incorporation of trifluoromethyl groups enhances the stability and efficiency of these materials.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits SIRT2 linked to aging and cancer
Antifungal PropertiesEffective against Candida strains
Agricultural SciencePhytopathogenic Fungal InhibitionProtects crops from fungal diseases
Natural Product SynthesisEnhances plant resistance to pathogens
Material SciencePhotophysical PropertiesSuitable for OLED applications

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 2

The trifluoromethyl group at position 2 distinguishes this compound from other chromones. Key analogs include:

  • 2-(4-Methoxyphenyl)-4H-chromen-4-one (4e) : Exhibits a methoxy-substituted phenyl group at position 2, resulting in lower lipophilicity compared to the trifluoromethyl analog. This compound showed moderate antiasthmatic activity but weaker enzyme inhibition than trifluoromethyl derivatives .
  • 2-(4-Nitrophenyl)-4H-chromen-4-one (4h): The nitro group (-NO₂) at position 2 is strongly electron-withdrawing, leading to higher reactivity in electrophilic substitutions. However, it may reduce metabolic stability compared to the trifluoromethyl group .

Table 1: Comparison of Position 2 Substituents

Compound Substituent at C2 Melting Point (°C) Key Biological Activity
6-Methoxy-2-(CF₃)-chromenone Trifluoromethyl Not reported
4e 4-Methoxyphenyl 158–160 Antiasthmatic
4h 4-Nitrophenyl 174–176 Antimicrobial
3 4-Methylsulfonylphenyl 187 Anticancer (cytotoxicity)

Substituent Variations at Position 6

The methoxy group at position 6 is critical for modulating solubility and target interactions. Notable analogs include:

  • However, this reduces synthetic yield (35%) compared to methoxy derivatives .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP compared to hydroxyl or methoxy-phenyl analogs, enhancing membrane permeability .
  • Melting Points : Electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) elevate melting points due to stronger intermolecular interactions .
  • Spectral Data : Distinct ¹H NMR signals for the methoxy group (~δ 3.7–3.8 ppm) and CF₃-related ¹³C shifts (δ 120–125 ppm) aid structural characterization .

Biological Activity

6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound features a chromenone structure with a methoxy group and a trifluoromethyl substituent, which significantly influence its biological activity. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways and down-regulating anti-apoptotic proteins such as Bcl-2. It also affects the expression levels of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle regulation .
Cancer Cell LineIC50 (μM)Mechanism
MCF-725Apoptosis induction
HCT-11630CDK4 down-regulation

2. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. It inhibits the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in vitro .

Enzyme TargetIC50 (μM)
COX-215
LOX-1512

3. Neuroprotective Effects

The compound has shown promise as a neuroprotective agent by inhibiting SIRT2, an enzyme linked to neurodegenerative diseases. Inhibitors of SIRT2 have potential applications in treating conditions like Alzheimer's disease .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various chromone derivatives, this compound was found to significantly reduce cell viability in MCF-7 and HCT-116 cells after 48 hours of treatment at concentrations around 100 μM. The study utilized MTT assays to quantify cell viability and demonstrated that the compound's effects were concentration-dependent .

Study 2: Molecular Docking Studies

Molecular docking studies revealed that the trifluoromethyl group enhances interactions with target proteins, suggesting a strong binding affinity that correlates with observed biological activities. These studies provide insights into the molecular basis for the compound's anticancer and anti-inflammatory effects, highlighting potential pathways for drug development .

Q & A

Q. Basic Synthesis and Characterization

Q. What are the common synthetic routes for 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one?

The synthesis typically involves Friedel-Crafts alkylation or Domino reactions to construct the chromen-4-one core. For example:

  • Step 1 : Condensation of substituted phenols with β-ketoesters under acidic conditions to form the chromone scaffold.
  • Step 2 : Introduction of the trifluoromethyl group via electrophilic substitution or halogen exchange (e.g., using CF₃Cu reagents).
  • Step 3 : Methoxy group installation via alkylation or demethylation of protected intermediates .

Key Optimization : Use of Lewis acids (e.g., AlCl₃) enhances regioselectivity during cyclization .

Q. What analytical techniques are critical for structural confirmation?

  • X-ray crystallography : Resolves bond lengths, angles, and packing interactions. Refinement using SHELXL (e.g., handling disorder in trifluoromethyl groups) ensures accuracy .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C6: δ ~3.8 ppm; trifluoromethyl at C2: δ ~7.5 ppm for adjacent protons) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H⁺] at m/z 285.0632 calculated for C₁₂H₈F₃O₃) .

Q. Advanced Methodological Challenges

Q. How can regioselectivity be controlled during functionalization of the chromen-4-one scaffold?

Regioselectivity in electrophilic substitution is influenced by:

  • Electronic effects : Electron-donating groups (e.g., methoxy) direct reactions to meta/para positions.
  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl) favor less crowded positions.
  • Catalytic systems : Use of BF₃·Et₂O or ZnCl₂ in Friedel-Crafts reactions improves selectivity for C2/C3 positions .

Example : Domino Friedel-Crafts/Allan-Robinson reactions yield >80% regioselective products in chromenone derivatives .

Q. How should crystallographic disorder in the trifluoromethyl group be addressed?

  • Refinement strategies : In SHELXL, use PART and SUMP commands to model disorder, with isotropic displacement parameters for fluorine atoms.
  • Validation : Check R-factors (R₁ < 0.05) and residual density maps to ensure model accuracy .

Q. Biological Evaluation and Structure-Activity Relationships (SAR)

Q. What assays are recommended for screening anti-inflammatory activity?

  • In vitro cytokine inhibition : Measure TNF-α and IL-6 suppression in LPS-stimulated macrophages (IC₅₀ values <10 μM observed in chromenone derivatives) .
  • Dose-response curves : Use concentrations from 1–100 μM, with dexamethasone as a positive control .

Q. How do structural modifications influence antimicrobial potency?

  • Trifluoromethyl group : Enhances lipophilicity and membrane penetration (e.g., MIC = 8 μg/mL against S. aureus vs. 32 μg/mL for non-fluorinated analogs) .
  • Methoxy position : C6-methoxy improves metabolic stability compared to C7-substituted derivatives .

Table 1 : SAR Trends in Chromenone Derivatives

Substituent PositionBiological Activity (MIC, μg/mL)Key Reference
C2-CF₃, C6-OCH₃8 (S. aureus)
C2-Cl, C6-OCH₃32 (S. aureus)

Q. Computational and Data Analysis

Q. How can molecular docking predict binding modes with pro-inflammatory targets?

  • Target selection : Dock against TNF-α (PDB: 2AZ5) or IL-6 (PDB: 1ALU) using AutoDock Vina .
  • Parameterization : Apply AMBER force fields for ligand flexibility and Grid spacing = 0.375 Å for precision.
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Q. How to resolve contradictions in reported biological data?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, TNF-α inhibition varies between RAW 264.7 (mouse) and THP-1 (human) cells .
  • Dose standardization : Normalize data to molar concentrations (μM) to account for molecular weight differences.

Q. Safety and Handling

Q. What precautions are essential during laboratory handling?

  • PPE : Wear nitrile gloves and safety goggles due to potential irritancy (observed in analogs like 2-(3,4-dimethoxyphenyl) derivatives) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

Properties

CAS No.

156909-16-9

Molecular Formula

C11H7F3O3

Molecular Weight

244.17 g/mol

IUPAC Name

6-methoxy-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C11H7F3O3/c1-16-6-2-3-9-7(4-6)8(15)5-10(17-9)11(12,13)14/h2-5H,1H3

InChI Key

ISEHAGBHPLTWSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F

Origin of Product

United States

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